molecular formula C16H22O4 B8462030 Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate CAS No. 62071-35-6

Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate

Cat. No.: B8462030
CAS No.: 62071-35-6
M. Wt: 278.34 g/mol
InChI Key: WNGVTUOGICEIQC-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate is a propanoate ester characterized by a phenoxy group substituted with a tetrahydropyran (oxan-4-yl) ring at the para position. This structural motif combines lipophilic and moderately polar features, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

CAS No.

62071-35-6

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate

InChI

InChI=1S/C16H22O4/c1-3-19-16(17)12(2)20-15-6-4-13(5-7-15)14-8-10-18-11-9-14/h4-7,12,14H,3,8-11H2,1-2H3

InChI Key

WNGVTUOGICEIQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. In contrast, the oxan-4-yl group in the target compound is electron-donating, which may improve solubility in polar solvents .
  • Heterocyclic Influence: Compounds with benzoxazole (fenoxaprop-ethyl) or quinoxaline (quizalofop-P-ethyl) rings exhibit herbicidal activity due to their ability to inhibit acetyl-CoA carboxylase in plants . The oxan-4-yl group, however, is more commonly associated with medicinal chemistry applications, such as metabolic stability in drug candidates .

Physicochemical Properties

Property This compound Quizalofop-P-ethyl Fenoxaprop-ethyl Bezafibrate
Molecular Weight (g/mol) ~280 (estimated) 372.8 367.8 361.8
Melting Point (°C) Not reported 76–77 Not reported 186–188
Water Solubility Moderate (estimated) 0.04 g/100 mL Low <0.1 mg/mL
LogP (Lipophilicity) ~2.5 (estimated) 4.3 4.1 4.8

Analysis :

  • Solubility: Quizalofop-P-ethyl’s low water solubility (0.04 g/100 mL) reflects its aromatic quinoxaline substituent, which enhances lipophilicity. The oxan-4-yl group in the target compound may confer better aqueous solubility than purely aromatic analogs .
  • Thermal Stability : Bezafibrate’s high melting point (186–188°C) correlates with its crystalline structure and hydrogen-bonding capacity, whereas the target compound’s tetrahydropyran ring likely reduces crystallinity, lowering its melting point .

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